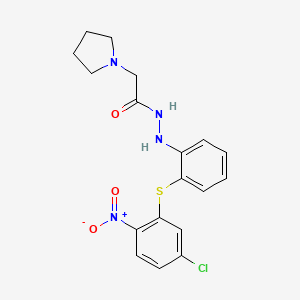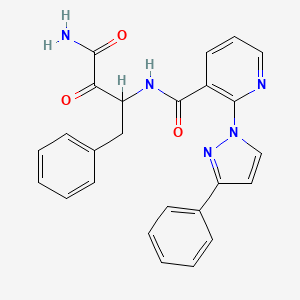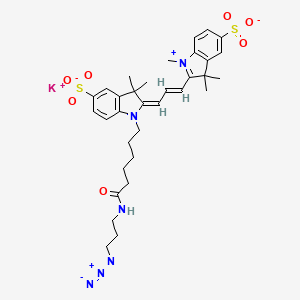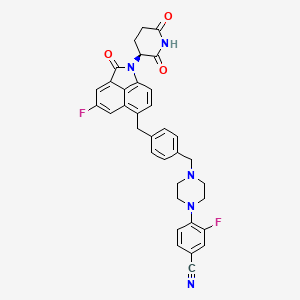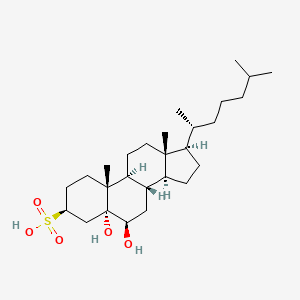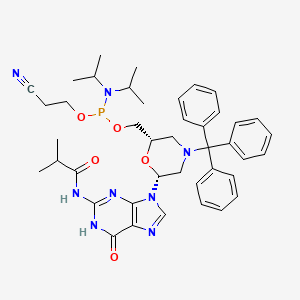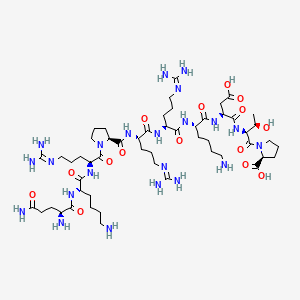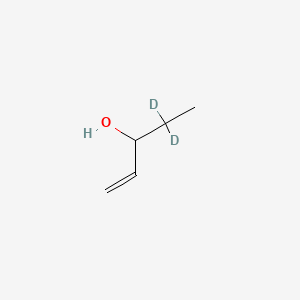
Pent-1-en-3-ol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-1-en-3-ol-d2, also known as 1-Penten-3-OL-d2, is a deuterated analog of 1-Penten-3-ol. This compound is characterized by the substitution of two hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H8D2O, and it has a molecular weight of 88.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pent-1-en-3-ol-d2 can be synthesized through the deuteration of 1-Penten-3-ol. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of deuterium gas and catalysts in a controlled environment ensures the efficient production of the deuterated compound. The process may involve multiple steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Pent-1-en-3-ol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Yields the non-deuterated alcohol.
Substitution: Forms various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Pent-1-en-3-ol-d2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Helps in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated compounds for various applications
Mécanisme D'action
The mechanism of action of Pent-1-en-3-ol-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic studies, allowing researchers to track the compound’s behavior and interactions. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Penten-3-ol: The non-deuterated analog of Pent-1-en-3-ol-d2.
2-Isobutyl-3-methylpyrazine: Another deuterated compound used in similar applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various studies .
Propriétés
Formule moléculaire |
C5H10O |
|---|---|
Poids moléculaire |
88.14 g/mol |
Nom IUPAC |
4,4-dideuteriopent-1-en-3-ol |
InChI |
InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3/i4D2 |
Clé InChI |
VHVMXWZXFBOANQ-APZFVMQVSA-N |
SMILES isomérique |
[2H]C([2H])(C)C(C=C)O |
SMILES canonique |
CCC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
